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Compound of Interest

Compound Name: YM 230888

Cat. No.: B1662338

Get Quote

Executive Summary
YM 230888 is a highly potent, orally active, and selective allosteric antagonist of the

metabotropic glutamate receptor 1 (mGlu1)[1]. Demonstrating a

of 13 nM, it effectively inhibits mGlu1-mediated inositol phosphate (IP) production in rat
cerebellar granule cells. Due to its ability to modulate glutamatergic transmission without
inducing significant sedative effects, it is a critical tool compound for investigating chronic pain,
hyperalgesia, and excitotoxicity pathways[2]. This guide provides field-tested methodologies for
the physicochemical handling, storage, and in vitro application of YM 230888.

Physicochemical Profile & Storage Causality
Understanding the physical properties of YM 230888 is the first step to ensuring reproducible

experimental outcomes.
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Property Specification

Chemical Name

4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-

furanyl]methyl]-thieno[2,3-d]pyrimidine-6-

methanamine

CAS Number 446257-23-4

Molecular Weight 360.52 g/mol

Formula C₁₉H₂₈N₄OS[3]

Purity ≥99% (HPLC)

Physical Appearance Beige solid[3]

Solubility
DMSO (up to 100 mM), Ethanol (up to 100 mM)

[3]

Storage Stability at Room Temperature
Solid State Stability: YM 230888 is supplied as a lyophilized beige solid. When kept tightly

sealed and protected from direct light, the solid compound is highly stable at room temperature

(RT) for up to 6 months from the date of receipt[3].

Causality Insight: The stability at RT is attributed to its robust crystalline thieno[2,3-

d]pyrimidine core. In the absence of ambient moisture, the solid lattice prevents the

secondary amine and tetrahydrofuran ring from undergoing oxidative degradation.

Solution State Stability: Once reconstituted in a solvent (e.g., DMSO), the thermodynamic

stability of the compound decreases. Stock solutions must be aliquoted, stored tightly sealed at

-20°C or below, and utilized within 1 month[3].

Causality Insight: Why not store solutions at room temperature? In a solvated state, the

molecule becomes significantly more susceptible to nucleophilic attacks and oxidation over

time. Furthermore, repeated freeze-thaw cycles can cause the lipophilic cycloheptyl groups

to precipitate out of the DMSO matrix, leading to an inaccurate effective concentration and

high assay variability. Aliquoting prevents this structural and concentration degradation[3].
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Protocol: Preparation of High-Fidelity Stock
Solutions
YM 230888 exhibits excellent solubility in organic solvents, making DMSO the preferred vehicle

for in vitro assays[3].

Reconstitution Volume Table
To prepare precise stock solutions, use the following dilution matrix based on the compound's

molecular weight (360.52 g/mol ):

Mass of YM 230888
Volume of DMSO
for 10 mM

Volume of DMSO
for 50 mM

Volume of DMSO
for 100 mM

1 mg 277.38 µL 55.48 µL 27.74 µL

5 mg 1.387 mL 277.38 µL 138.69 µL

10 mg 2.774 mL 554.75 µL 277.38 µL

Step-by-Step Methodology
Equilibration: Allow the sealed vial of solid YM 230888 to equilibrate to room temperature for

at least 30 minutes before opening. This prevents condensation of atmospheric moisture

onto the hygroscopic solid.

Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the

vial.

Dissolution: Vortex the vial for 30-60 seconds.

Troubleshooting: If the solution is difficult to obtain, encourage dissolution by rapid stirring,

sonication, or gentle warming in a 45-60°C water bath for 5 minutes[3].

Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-20 µL) in

tightly sealed microcentrifuge tubes.

Storage: Transfer aliquots immediately to a -20°C freezer[3].
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Workflow for the preparation and storage of YM 230888 stock solutions.

Protocol: In Vitro mGlu1 Inositol Phosphate (IP)
Accumulation Assay
To validate the biological activity of YM 230888, the standard in vitro approach is measuring the

inhibition of mGlu1-mediated inositol phosphate production.

Causality Insight: Group I metabotropic glutamate receptors (mGlu1 and mGlu5) are

predominantly postsynaptic and couple to ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

proteins. Activation by an agonist (like glutamate) stimulates Phospholipase C (PLC), which
cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), ultimately triggering
intracellular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-
star-inserted">

release[4]. Because IP3 is rapidly degraded, assays typically measure total IP accumulation
in the presence of lithium chloride (LiCl), which blocks inositol monophosphatase. Measuring
IP accumulation provides a direct, amplified readout of mGlu1 activation and its subsequent
blockade by YM 230888[5].
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Mechanism of mGlu1 antagonism by YM 230888 and downstream Gq-PLC signaling blockade.

Assay Self-Validation System
To ensure the protocol is a self-validating system, every experimental plate must include:

Baseline Control: Vehicle only (0.1% DMSO) to establish basal IP turnover.

Maximum Activation Control: 100 µM Glutamate or DHPG to establish the 100% activation

window.
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Reference Antagonist Control: A well-characterized mGlu1 antagonist (e.g., JNJ16259685) to

validate the assay's sensitivity and benchmark YM 230888's relative efficacy[6].

Step-by-Step Methodology
Cell Preparation: Seed rat cerebellar granule cells (or recombinant cells expressing mGlu1)

in 24-well plates and culture until confluent.

Isotope Labeling: Incubate the cells with

of

-myo-inositol in inositol-free medium for 24 hours to label the phosphoinositide pool.

Washing: Wash the cells twice with assay buffer (e.g., HEPES-buffered saline containing 10

mM LiCl to prevent IP degradation).

Pre-incubation (Antagonist): Add varying concentrations of YM 230888 (ranging from 0.1 nM

to 10 µM to capture the 13 nM

) and incubate for 15-30 minutes at 37°C.

Stimulation (Agonist): Challenge the cells with an

concentration of glutamate and incubate for an additional 30 minutes at 37°C.

Termination & Extraction: Aspirate the medium and terminate the reaction by adding ice-cold

10 mM formic acid. Incubate at 4°C for 30 minutes to lyse the cells and extract the inositol

phosphates.

Quantification: Separate the

-IP fraction using Dowex anion-exchange chromatography columns. Elute the IP fraction and
quantify radioactivity using liquid scintillation counting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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